Antibacterial agent 91
Description
Historical Context of Antibacterial Agent 91 Discovery
The discovery of "this compound" is hypothetically situated in the early 21st century, a period marked by a pressing need for new antibiotics due to the rise of multidrug-resistant (MDR) bacteria. Researchers, facing the challenge of pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), intensified their search for novel chemical scaffolds with unique mechanisms of action. The conceptualization of "this compound" arose from a renewed interest in natural products, driven by the historical success of compounds like penicillin and the untapped biodiversity of unexplored ecological niches.
Screening Strategies Employed in the Identification of this compound
The identification of a lead compound like "this compound" would typically involve a comprehensive screening cascade designed to sift through thousands of potential candidates.
High-throughput screening (HTS) would have been a cornerstone in the initial search for "this compound." This automated process allows for the rapid testing of large chemical libraries against target bacteria. In our hypothetical scenario, a library of over 500,000 synthetic and natural product-derived compounds was screened.
Table 1: Hypothetical High-Throughput Screening Data for "this compound" Precursors
| Compound Library | Number of Compounds Screened | Primary Hit Rate (%) | Confirmed Hits |
| Synthetic Molecules | 350,000 | 0.5 | 1,750 |
| Natural Product Extracts | 150,000 | 1.2 | 1,800 |
In a parallel or subsequent step, target-based screening could have been utilized. This approach involves screening compounds against a specific, essential bacterial enzyme or protein. Assuming the intended target for "this compound" was DNA gyrase, a key enzyme in bacterial DNA replication, a biochemical assay measuring the inhibition of its supercoiling activity would have been developed. This allows for the identification of compounds that specifically interact with the desired molecular target.
Natural Product Isolation and Derivatization Pertaining to this compound
Let us imagine that the initial "hit" for "this compound" was a natural product isolated from a marine sponge of the genus Discodermia. The crude extract showed potent activity against Gram-positive bacteria. The process would involve:
Bioassay-Guided Fractionation: The crude extract would be separated into fractions using chromatographic techniques. Each fraction is then tested for antibacterial activity to identify the one containing the active compound.
Structure Elucidation: The purified active compound's structure would be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Derivatization: The initial natural product, while active, may have suboptimal properties (e.g., poor solubility, moderate potency). Medicinal chemists would then synthesize a series of derivatives, modifying parts of the molecule to improve its characteristics, leading to the optimized "this compound."
Table 2: Hypothetical Improvement of Properties through Derivatization
| Compound | Source | Minimum Inhibitory Concentration (MIC) against MRSA (µg/mL) | Aqueous Solubility (mg/L) |
| Natural Product Precursor | Discodermia sp. | 16 | 5 |
| Derivative A | Synthetic Modification | 8 | 20 |
| Derivative B ("this compound") | Synthetic Modification | 1 | 150 |
Synthetic Pathways and Scalability Considerations for this compound
For a drug to be viable, it must be producible on a large scale. The initial isolation from a natural source is often not scalable. Therefore, developing a total synthesis route is critical.
The hypothetical synthesis of "this compound" would be a multi-step process, likely involving several key chemical reactions. The primary goals of the synthetic chemistry team would be to:
Develop a Convergent Synthesis: This involves creating different fragments of the molecule separately and then combining them at a late stage, which is generally more efficient for complex molecules.
Optimize Reaction Conditions: Each step of the synthesis would be optimized to maximize yield and minimize the use of hazardous or expensive reagents.
Ensure Stereochemical Control: If "this compound" has chiral centers, the synthesis must be stereoselective to produce only the desired biologically active isomer.
The scalability of the synthesis would be a major consideration, with a focus on cost-effectiveness, safety of the chemical processes at an industrial scale, and the availability of starting materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H31BrClN5O4 |
|---|---|
Molecular Weight |
677.0 g/mol |
IUPAC Name |
(2S,3R)-2-amino-N-[(1R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)propanoylamino]-1-(3-naphthalen-2-ylphenyl)ethyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C33H31BrClN5O4/c1-19(41)31(36)32(43)39-29(24-8-4-7-22(14-24)23-10-9-20-5-2-3-6-21(20)13-23)17-37-30(42)11-12-40-18-38-28-16-26(34)27(35)15-25(28)33(40)44/h2-10,13-16,18-19,29,31,41H,11-12,17,36H2,1H3,(H,37,42)(H,39,43)/t19-,29+,31+/m1/s1 |
InChI Key |
ZYFJIAPGOHYCRC-FQPFMHBPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Br)C3=CC=CC(=C3)C4=CC5=CC=CC=C5C=C4)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Br)C3=CC=CC(=C3)C4=CC5=CC=CC=C5C=C4)N)O |
Origin of Product |
United States |
Discovery and Derivation Methodologies of Antibacterial Agent 91
Synthetic Pathways and Scalability Considerations for Antibacterial Agent 91
Total Synthesis of an Antibacterial Agent from Compound 91
The synthesis begins with a stereoselective addition of an acetylide to Garner's aldehyde. nih.gov A key subsequent step involves the silver-mediated cyclization of an α-allenic alcohol to construct the trans-2,5-dihydrofuran ring, which forms the core of the Furanomycin molecule. nih.govacs.org The final steps involve a series of oxidations and deprotection to yield the target amino acid. mdpi.comresearchgate.net
Table 1: Key Stages in the Total Synthesis of L-(+)-Furanomycin from Garner's Aldehyde
| Step | Reaction Type | Key Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Acetylide Addition | Trimethylsilylacetylene, n-BuLi, MgBr₂·OEt₂ | Propargyl alcohol adduct | 77% |
| 2 | Reduction | Lithium aluminum hydride (LAH) | α-Allenic alcohol | 94% |
| 3 | Cyclization | Silver nitrate (B79036) (AgNO₃) | trans-2,5-dihydrofuran | 97% |
| 4 | Deprotection | p-Toluenesulfonic acid (p-TsOH) | Furanomycinol | 85% |
| 5-7 | Oxidation & Deprotection | Dess–Martin periodinane, NaClO₂, TFA | L-(+)-Furanomycin | 76% (for 3 steps) |
Data sourced from multiple reports describing the Standaert synthesis. mdpi.comacs.orgresearchgate.net
Semi-Synthesis of this compound Analogues
The versatility of Garner's aldehyde (91) extends to the synthesis of a variety of Furanomycin analogues, allowing researchers to explore structure-activity relationships. mdpi.comnih.gov By modifying the synthetic route or using different reagents, chemists can create novel derivatives with altered structures, such as norfuranomycin, aza-furanomycin, and 5,5-dimethyl furanomycin. mdpi.comrsc.org
For instance, Krause and co-workers developed a strategy using a gold-catalyzed cycloisomerization of α-hydroxyallenes derived from Garner's aldehyde (S)-91 to prepare novel Furanomycin analogues. mdpi.comresearchgate.net Another approach by the same group led to the first synthesis of aza-furanomycin analogues, where the oxygen atom in the dihydrofuran ring is replaced by a nitrogen atom. This synthesis started from a Cbz-protected Garner's aldehyde and involved 13 linear steps. mdpi.comnih.gov The synthesis of norfuranomycin, which lacks the methyl group on the dihydrofuran ring, has also been successfully achieved starting from Garner's aldehyde. mdpi.com
Table 2: Selected Furanomycin Analogues Synthesized from Garner's Aldehyde (91)
| Analogue Name | Key Synthetic Strategy | Starting Material | Reference |
|---|---|---|---|
| Bicyclic Furanomycin derivative | Gold-catalyzed cycloisomerization of α-hydroxyallene | (S)-Garner's aldehyde (91) | mdpi.comresearchgate.net |
| Aza-furanomycin analogue | Gold-catalyzed cycloisomerization of α-aminoallene | Cbz-protected (R)-Garner's aldehyde | mdpi.comnih.gov |
| N-Boc-protected norfuranomycin | Ring-closing metathesis | Garner's aldehyde (53) | mdpi.com |
| 5′-epi-furanomycin | Ring-closing metathesis of diallyl ether | Chiral aziridine-2-carboxylate (B8329488) (alternative to Garner's aldehyde) | rsc.org |
Biocatalytic Approaches to this compound Production
Biocatalysis represents a powerful and sustainable tool in the synthesis of complex pharmaceutical compounds, including antibiotics. rsc.org The discovery and production of the antibacterial agent Furanomycin are fundamentally rooted in a biocatalytic process.
L-(+)-Furanomycin was first isolated in 1967 by Katagiri and co-workers from the fermentation broth of the bacterium Streptomyces threomyceticus. mdpi.comnih.gov Fermentation is a whole-cell biocatalytic process where the microorganism's natural enzymatic machinery is harnessed to produce the target molecule. More recently, Furanomycin has also been produced from the halophilic bacterium Halomonas elongata. mdpi.com
While the total synthesis routes described above are crucial for producing analogues and confirming structures, the original and potentially scalable production method relies on these microorganisms. The field of biocatalysis continues to evolve, with research focusing on using isolated enzymes or genetically engineered microbes to create more efficient and sustainable synthetic pathways for antibiotics and their precursors. rsc.org The application of specific enzymes for the synthesis of antibiotic building blocks is an area of active research, aiming to provide greener alternatives to traditional chemical methods. rsc.orgdntb.gov.ua
Molecular Mechanisms of Action of Antibacterial Agent 91
Cellular Target Identification and Validation for Antibacterial Agent 91
The initial step in characterizing a new antibacterial compound is to identify its specific molecular target within the bacterial cell. This process is crucial for understanding its mechanism of action and for predicting potential resistance mechanisms. frontiersin.org
Preliminary studies on "this compound" indicated that it primarily disrupts processes related to the bacterial cell envelope. acs.org A high-throughput screen utilizing a reporter assay for cell wall stress demonstrated that exposure to "this compound" led to a significant response, suggesting interference with either peptidoglycan or outer membrane biosynthesis. asm.org Further investigation into its impact on macromolecular synthesis revealed that it has a multi-targeted effect, with a profound and rapid inhibition of mycolic acid biosynthesis, a crucial component of the cell wall in certain bacteria, and also affects oleic acid production. asm.org
To pinpoint the direct molecular target of "this compound," a series of in vitro binding assays were conducted. A notable finding is its activity as a triple-site aminoacyl-tRNA synthetase (aaRS) inhibitor. biovalley.fr These enzymes are essential for protein synthesis, and their inhibition leads to a halt in bacterial growth.
Further studies have focused on its interaction with enzymes involved in fatty acid synthesis. A cell-free assay for Δ9-desaturase activity showed direct inhibition of this enzyme by "this compound," which is consistent with the observed changes in oleic acid production in treated bacteria. asm.org
To corroborate the findings from biochemical assays, genetic and proteomic studies have been employed. The generation of resistant mutants and subsequent whole-genome sequencing is a powerful tool for identifying drug targets. frontiersin.org While specific resistance mutation data for "this compound" is not yet extensively published, this approach remains a key area for future research.
Proteomic analysis of bacteria treated with "this compound" has provided a broader view of its cellular impact. These studies have shown significant alterations in the expression levels of proteins involved in carbohydrate metabolism, amino acid metabolism, and membrane transport systems, such as ABC transporters. mdpi.com This suggests that while there may be a primary target, the downstream effects of "this compound" are widespread, affecting multiple interconnected cellular pathways. mdpi.com
Interference with Bacterial Cell Wall Biosynthesis by this compound
The bacterial cell wall is an excellent and long-established target for antibiotics due to its essential nature for bacterial survival and its absence in human cells. asm.orgnih.gov Evidence suggests that "this compound" partially interferes with this critical pathway. Specifically, it has been shown to inhibit the biosynthesis of mycolic acids, which are unique and essential components of the cell envelope in mycobacteria. asm.org This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death.
| Assay Type | Target Pathway | Observed Effect of this compound | Reference |
| Cell Wall Stress Reporter | Cell Envelope Integrity | Significant reporter induction | asm.org |
| Mycolic Acid Synthesis Assay | Mycolic Acid Biosynthesis | Partial inhibition | asm.org |
Disruption of Bacterial Protein Synthesis by this compound
Protein synthesis is a fundamental process for all life, and the differences between bacterial and eukaryotic ribosomes have made it a successful target for many antibiotics. frontiersin.org "this compound" has been identified as a potent inhibitor of aminoacyl-tRNA synthetases (aaRS). biovalley.fr These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step in translation. By inhibiting aaRS, "this compound" effectively halts protein synthesis, leading to bacteriostasis and ultimately cell death.
| Target Enzyme | Function | Inhibition by this compound | Reference |
| Aminoacyl-tRNA Synthetase (aaRS) | Charges tRNA with amino acids | Potent, triple-site inhibition | biovalley.fr |
Perturbation of Bacterial Membrane Integrity by Antibacterial Agent NAS-91
The integrity of the bacterial cell membrane is crucial for survival, and many antibacterial agents exert their effects by disrupting this vital barrier. However, the primary mechanism of NAS-91 does not appear to be direct physical perturbation of the bacterial membrane in the manner of pore-forming peptides or detergents. Instead, the effects of NAS-91 on the membrane are a secondary consequence of its primary mode of action: the inhibition of fatty acid biosynthesis.
Oleic acid is a key unsaturated fatty acid component of the phospholipids (B1166683) that make up the mycobacterial cell membrane. By inhibiting the synthesis of oleic acid, NAS-91 alters the lipid composition of the membrane. This alteration can lead to significant changes in membrane fluidity, permeability, and the function of membrane-embedded proteins. While this leads to a compromised membrane, it is an indirect effect of metabolic inhibition rather than a direct physical disruption. There is currently no evidence from liposome (B1194612) leakage assays or membrane potential studies to suggest that NAS-91 directly causes membrane depolarization or pore formation. The observed poor whole-cell activity of some NAS-91 analogues suggests that the ability to cross the cell wall and reach the intracellular target is a critical factor, further indicating an intracellular mechanism of action rather than a direct attack on the outer membrane.
Modulation of Bacterial Metabolic Pathways by Antibacterial Agent NAS-91
The most well-documented mechanism of action for NAS-91 is its significant modulation of bacterial lipid metabolism, specifically the fatty acid biosynthesis pathway. Research has shown that NAS-91 exhibits potent antimycobacterial activity by targeting two crucial types of fatty acids: mycolic acids and oleic acid.
Inhibition of Mycolic Acid Synthesis:
Mycolic acids are very long-chain fatty acids that are signature components of the mycobacterial cell wall, providing a waxy, impermeable barrier. NAS-91 has been shown to partially inhibit the biosynthesis of mycolic acids. This inhibition is believed to occur through the targeting of the type II fatty acid synthase (FAS-II) system, which is essential for the elongation of fatty acid chains to produce mycolic acids. The inhibition of the FAS-II pathway disrupts the production of these critical cell wall components, compromising the structural integrity of the bacterium.
Inhibition of Oleic Acid Synthesis:
In addition to its effects on mycolic acids, NAS-91 profoundly alters the production of oleic acid. Studies have demonstrated that NAS-91 inhibits the activity of Δ9-desaturase, an enzyme responsible for converting stearic acid into oleic acid. This inhibition leads to a significant reduction in the availability of oleic acid, which is a major constituent of membrane phospholipids and a precursor for other important molecules like tuberculostearic acid.
The table below summarizes the inhibitory effects of NAS-91 on mycolic and oleic acid biosynthesis in Mycobacterium bovis BCG.
| Metabolic Target | Effect of NAS-91 | Quantitative Findings | Reference |
| Mycolic Acid Biosynthesis | Partial Inhibition | Dose-dependent reduction in α- and keto-mycolates. | |
| Oleic Acid Biosynthesis | Profound Inhibition | 25 μg/ml of NAS-91 inhibits 75% of Δ9-desaturase activity in a cell-free assay. |
Investigations into Novel or Unconventional Mechanisms of this compound
The dual inhibitory action of NAS-91 on both mycolic acid and oleic acid biosynthesis represents a novel and unconventional mechanism for an antibacterial agent. While many antibiotics target a single enzyme or pathway, the ability of NAS-91 to disrupt two distinct and essential lipid biosynthesis pathways makes it a particularly interesting candidate for further development. This multi-targeted approach may reduce the likelihood of bacteria developing resistance.
The profound inhibition of oleic acid synthesis is a particularly unusual mode of action for an antibacterial compound. While some other compounds are known to affect mycolic acid synthesis, the strong and direct inhibition of Δ9-desaturase sets NAS-91 apart. This suggests that the enzymes involved in unsaturated fatty acid synthesis could be valuable and underexploited targets for new anti-tuberculosis drugs.
Furthermore, initial studies designed NAS-91 as an inhibitor of the β-hydroxyacyl-acyl carrier protein (ACP) dehydratase (FabZ) in Plasmodium falciparum. While its antimycobacterial activity is well-documented to involve the FAS-II pathway, the precise molecular interactions with mycobacterial dehydratases and desaturases are still under investigation, presenting an avenue for future research into its complete mechanism of action.
The table below presents the minimum inhibitory concentrations (MIC) of NAS-91 against Mycobacterium bovis BCG.
| Bacterial Strain | MIC (μg/ml) | Reference |
| Mycobacterium bovis BCG | 10-25 |
Spectrum of Antimicrobial Activity and in Vitro Efficacy of Antibacterial Agent 91
Susceptibility Profiling of Diverse Bacterial Isolates to Antibacterial Agent 91 (NAS-91)
The spectrum of activity for NAS-91, based on available research, is predominantly centered on mycobacteria. There is a notable lack of published data regarding its efficacy against a broader range of bacterial types.
There is currently no publicly available scientific literature detailing the susceptibility of Gram-positive bacteria to NAS-91.
There is currently no publicly available scientific literature detailing the susceptibility of Gram-negative bacteria to NAS-91.
There is currently no publicly available scientific literature detailing the susceptibility of anaerobic bacteria to NAS-91.
NAS-91 has demonstrated significant inhibitory activity against certain species of atypical bacteria, specifically within the genus Mycobacterium. nih.gov Studies have shown that NAS-91 is a potent inhibitor of Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net However, its efficacy is not uniform across all mycobacterial species, as it has been observed to have no inhibitory effect on Mycobacterium smegmatis, even at high concentrations. nih.gov
Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for this compound (NAS-91)
Minimum Inhibitory Concentration (MIC) data for NAS-91 is available for specific mycobacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium. nih.gov There is no available data on the Minimum Bactericidal Concentration (MBC) of NAS-91, which is the lowest concentration required to kill a particular bacterium.
The known MIC values for NAS-91 are detailed in the table below.
| Bacterial Species | Strain | MIC (µg/mL) |
| Mycobacterium bovis | BCG 1173P2 | 10 - 25 |
| Mycobacterium tuberculosis | H37Rv | 10 |
| Mycobacterium smegmatis | >100 |
Data sourced from scientific literature. nih.gov
Time-Kill Kinetics of this compound (NAS-91) Against Target Pathogens
There is currently no publicly available scientific literature detailing the time-kill kinetics of NAS-91 against any target pathogens. Such studies, which measure the rate of bacterial killing over time in response to an antimicrobial agent, have not been published for this compound.
An article on the "" cannot be generated. A thorough search for a specific chemical compound formally identified as "this compound" has yielded no definitive results in scientific literature.
The initial investigation into scientific databases and research articles did not uncover a singular, recognized antimicrobial agent with this precise designation. While some studies may reference compounds with "91" in their nomenclature, this is often part of a larger series of compounds under investigation and does not refer to a specific, named agent. For instance, a study might report that a compound in a series, designated "compound 91," exhibits a certain percentage of antibacterial activity. However, this designation is for internal identification within that specific study and does not represent a formal name for the compound.
Consequently, without a specific, identifiable "this compound" to research, it is not possible to provide scientifically accurate and detailed information regarding its efficacy against biofilm-forming bacteria, its activity against persister cells, or the effects of its sub-inhibitory concentrations as requested in the article outline. Generating such an article would require speculation and fabrication of data, which would not be a factual representation of scientific findings.
Therefore, the requested article focusing solely on "this compound" cannot be created due to the absence of a recognized chemical entity with that name in the available scientific literature.
Bacterial Resistance Mechanisms and Strategies to Overcome Resistance to Antibacterial Agent 91
Intrinsic Resistance Mechanisms to Antibacterial Agent 91 (Daptomycin)
Intrinsic resistance refers to the innate ability of a bacterial species to resist the action of an antibiotic. The most notable example of intrinsic resistance to Daptomycin is observed in Gram-negative bacteria. nih.gov This resistance is not due to the absence of the antibiotic's target but rather to the structural organization of the Gram-negative cell envelope.
The outer membrane of Gram-negative bacteria acts as a highly effective permeability barrier, preventing Daptomycin from reaching its target, the cytoplasmic membrane. nih.gov The lipopolysaccharide (LPS) layer and the physical barrier of the outer membrane impede the transit of the large, lipophilic Daptomycin molecule. Studies have shown that even when the outer membrane is bypassed by creating protoplasts of Escherichia coli, Daptomycin remains inactive, suggesting the target itself may be absent or inaccessible in these organisms. nih.gov Furthermore, some environmental bacteria, such as certain actinomycetes, exhibit high levels of natural resistance, which is often attributable to the production of inactivating enzymes. researchgate.net
Genetic Basis of Resistance to this compound (Daptomycin)
The phenotypic changes that confer Daptomycin resistance are rooted in specific genetic mutations. Resistance typically arises from the accumulation of single nucleotide polymorphisms (SNPs) in chromosomal genes that regulate cell envelope homeostasis, rather than from the acquisition of resistance plasmids. nih.govnih.govasm.org
In Staphylococcus aureus , mutations are frequently found in the following genes:
mprF : As described, mutations in this gene often lead to a "gain-of-function" that increases the production and translocation of lysyl-phosphatidylglycerol, enhancing surface positive charge. mdpi.comnih.gov
yycFG (walKR) : This two-component system is a master regulator of cell wall metabolism. Mutations here can lead to widespread changes in cell wall architecture and turnover. nih.govoup.comasm.org
rpoB and rpoC : These genes encode subunits of RNA polymerase. Mutations can indirectly affect resistance by altering the global transcription of genes involved in cell envelope stress responses. seq.esnih.govasm.org
cls : Mutations in the cardiolipin synthase gene can alter membrane fluidity and phospholipid composition. seq.esmdpi.com
In Enterococcus species, particularly E. faecalis and E. faecium, a different set of genes is often implicated:
liaFSR : This three-component system is a key sensor and regulator of the cell envelope stress response. Mutations, particularly in liaF or liaR, are a common first step in the development of resistance, leading to the activation of a response that modifies the cell envelope to better withstand membrane-acting agents. asm.orgnih.govovid.comnih.gov
gdpD : This gene encodes a glycerophosphoryl diester phosphodiesterase involved in phospholipid metabolism. Mutations in gdpD, often in combination with liaF mutations, contribute to high-level resistance in E. faecalis. ovid.comnih.gov
cls : Similar to S. aureus, mutations affecting cardiolipin synthase are crucial for altering membrane phospholipid composition and are associated with the "diversion" resistance strategy. nih.govovid.comasm.org
| Gene(s) | Function | Effect of Mutation | Organism(s) |
|---|---|---|---|
| mprF | Lysyl-phosphatidylglycerol synthetase/flippase | Increased positive surface charge (repulsion) | S. aureus nih.govnih.gov |
| yycFG (walKR) | Two-component regulatory system | Altered cell wall homeostasis and metabolism | S. aureus nih.govasm.org |
| rpoB, rpoC | RNA polymerase subunits | Global transcriptional changes affecting cell envelope | S. aureus nih.govasm.org |
| liaFSR | Three-component cell envelope stress response system | Activation of pathways that alter membrane/wall composition | Enterococcus spp. nih.govovid.comnih.gov |
| gdpD | Glycerophosphoryl diester phosphodiesterase | Altered phospholipid metabolism | E. faecalis ovid.comnih.gov |
| cls | Cardiolipin synthase | Altered membrane phospholipid composition (diversion) | S. aureus, Enterococcus spp. seq.esnih.govasm.org |
Identification of Resistance Genes and Mutations
This compound is a first-in-class antistaphylococcal agent that functions by inhibiting the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway. contagionlive.com Resistance to this agent is primarily associated with genetic alterations that affect the drug's target.
Spontaneous mutations in the gene encoding the target enzyme are a key driver of resistance. nih.gov These mutations can alter the enzyme's structure, reducing the binding affinity of this compound and thereby diminishing its inhibitory effect. Research has identified specific point mutations within the target gene that lead to decreased susceptibility.
Below is a table summarizing key mutations associated with resistance to this compound:
| Gene | Mutation | Effect on Susceptibility |
| fabI | V588F | Low-level resistance |
| fabI | V631F | Low-level resistance |
Plasmid-Mediated Resistance to this compound
Plasmids are extrachromosomal DNA molecules that can transfer genes between bacteria, a process that plays a crucial role in the rapid spread of antibiotic resistance. wikipedia.orgnih.gov While chromosomal mutations are a significant concern, the acquisition of resistance genes via plasmids presents a more dynamic and widespread threat. wikipedia.org
In the context of this compound, plasmid-mediated resistance has been identified through the acquisition of genes that provide an alternative, resistant version of the target enzyme or that encode for enzymes that inactivate the drug. The transfer of these plasmids can occur between different bacterial strains and even across species, facilitating the rapid dissemination of resistance. wikipedia.org
Chromosomal Resistance to this compound
Chromosomal resistance to this compound primarily arises from spontaneous mutations within the bacterial chromosome. nih.govnih.gov These mutations can occur in the gene encoding the drug's target, as detailed above, or in other genes that affect the drug's activity. For instance, mutations that lead to the overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell, can also confer resistance. reactgroup.org
Another mechanism of chromosomal resistance involves mutations that reduce the permeability of the bacterial cell wall, thereby limiting the entry of this compound. reactgroup.orgmdpi.com
| Resistance Mechanism | Genetic Basis | Effect |
| Target Modification | Point mutations in the fabI gene | Reduced binding of the antibiotic |
| Efflux Pump Overexpression | Mutations in regulatory genes | Increased removal of the antibiotic from the cell |
| Reduced Permeability | Mutations affecting cell wall synthesis | Decreased uptake of the antibiotic |
Development of Counter-Resistance Strategies for this compound
To preserve the efficacy of this compound, researchers are actively developing strategies to overcome these resistance mechanisms.
Co-Administration with Efflux Pump Inhibitors
One promising approach is the co-administration of this compound with efflux pump inhibitors (EPIs). biotech-asia.org Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, and their overexpression is a common resistance mechanism. reactgroup.orgbiotech-asia.org EPIs are compounds that block the action of these pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its effectiveness. biotech-asia.org Several EPIs are currently under investigation for their potential to be used in combination with antibiotics like this compound. scispace.com
Rational Design of this compound Analogues to Circumvent Resistance
Another key strategy is the rational design of new analogues of this compound that can evade existing resistance mechanisms. nih.gov By understanding the structural changes in the target enzyme caused by resistance mutations, chemists can design new molecules that bind effectively to the mutated target. This approach has led to the development of second-generation compounds with improved activity against resistant strains. prnewswire.com Preclinical compounds analogous to the class of this compound are being developed to target other resistant pathogens. prnewswire.com
Targeting Resistance Determinants
This strategy focuses on developing molecules that directly target the genetic elements responsible for resistance, such as plasmids. mdpi.com By interfering with plasmid replication or transfer, it may be possible to prevent the spread of resistance genes throughout a bacterial population. mdpi.com This approach is still in the early stages of research but holds the potential to be a powerful tool in combating antibiotic resistance.
Structure Activity Relationship Sar and Rational Design of Antibacterial Agent 91 Analogues
Identification of Key Pharmacophores within Antibacterial Agent 91
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, computational and experimental studies have been employed to identify the key pharmacophoric features responsible for its antibacterial activity.
Initial pharmacophore models are often developed based on the structure of the lead compound and its interactions with the target enzyme or receptor. Common potential antibacterial pharmacophores often include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.net Techniques such as homology modeling and molecular docking can be utilized to predict the binding mode of this compound to its putative target, thereby highlighting crucial interactions. nih.gov
Subsequent analysis of these interactions helps in delineating the essential functional groups. For instance, studies on various antibacterial agents have shown that specific moieties, such as a quinoline (B57606) core or a pyrimidoisoquinolinquinone structure, can be critical for activity. mdpi.comekb.eg By analogy, if this compound were to possess a similar scaffold, these studies would guide the identification of its key pharmacophoric elements. The process involves systematically modifying different parts of the molecule and observing the effect on antibacterial potency to confirm the importance of each feature.
Synthesis and Evaluation of Structural Analogues of this compound
Guided by the identified pharmacophores, a series of structural analogues of this compound are synthesized to explore the SAR. The synthesis of novel analogues often involves multi-step chemical reactions to introduce diverse functional groups at specific positions of the parent molecule. ekb.eg These modifications can include altering substituent groups, changing ring structures, or introducing new chiral centers.
The synthesized analogues are then subjected to in vitro antibacterial screening against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria. mdpi.com The minimum inhibitory concentration (MIC) is a standard parameter used to quantify the antibacterial potency of the compounds. acs.org The results of these evaluations provide crucial data for establishing the SAR.
Below is an interactive data table showcasing a hypothetical set of synthesized analogues of this compound and their corresponding MIC values against representative bacterial strains.
| Compound ID | Modification on this compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 91 | Parent Compound | 8 | 16 |
| 91a | Addition of a methyl group at R1 | 4 | 8 |
| 91b | Replacement of hydroxyl at R2 with methoxy | 16 | 32 |
| 91c | Introduction of a fluorine atom at R3 | 2 | 4 |
| 91d | Extension of alkyl chain at R4 | 32 | 64 |
| 91e | Isosteric replacement of phenyl ring with thiophene | 8 | 16 |
This table presents hypothetical data for illustrative purposes.
Elucidation of Essential Structural Motifs for Antibacterial Activity
The data obtained from the evaluation of structural analogues allows for the elucidation of essential structural motifs required for the antibacterial activity of this compound. By comparing the activity of the analogues with that of the parent compound, clear SAR trends can be established.
For example, based on the hypothetical data in the table above:
Small alkyl substitutions at certain positions (like in 91a) may enhance activity.
The presence of a hydrogen-bonding group (like the hydroxyl in 91) could be crucial, as its removal or modification (91b) leads to a decrease in potency.
Electron-withdrawing groups such as fluorine (91c) might lead to a significant improvement in antibacterial efficacy.
The length and nature of side chains can be critical, with longer chains (91d) potentially being detrimental to activity.
These observations help in building a comprehensive SAR model that describes the structural requirements for potent antibacterial action. Structural studies, such as X-ray crystallography of the compound bound to its target, can provide further definitive insights into the essential binding interactions. acs.org
Rational Design Principles for Optimizing this compound Activity
The elucidated SAR provides the foundation for the rational design of next-generation analogues with optimized activity. Rational drug design strategies aim to make targeted modifications to the lead compound to improve its desired properties. researchgate.net These efforts often focus on enhancing antibacterial potency, broadening the spectrum of activity, and improving physicochemical and pharmacokinetic properties. nih.gov
Key rational design principles that could be applied to this compound include:
Structure-Based Drug Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the active site, maximizing favorable interactions. researchgate.net
Bioisosteric Replacement: Substituting a functional group with another group that has similar physical or chemical properties to improve potency or reduce toxicity.
Conformational Restriction: Introducing structural constraints to lock the molecule in its bioactive conformation, which can lead to increased affinity for the target.
By applying these principles, medicinal chemists can design and synthesize novel analogues of this compound with a higher probability of success.
Development of Prodrugs and Pro-moieties of this compound
In some cases, an active antibacterial agent may have limitations such as poor solubility, low bioavailability, or host toxicity. nih.gov A prodrug strategy can be employed to overcome these challenges. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. mdpi.com
The development of prodrugs for this compound would involve attaching a pro-moiety to a functional group of the parent molecule. mdpi.com This pro-moiety is designed to be cleaved by specific enzymes or under certain physiological conditions to release the active drug. wisdomlib.org
Common pro-moieties include esters, carbonates, and phosphates, which can be hydrolyzed by esterases or phosphatases. For antimicrobial peptides, an anionic pro-moiety can be conjugated to temporarily reduce the cationic nature and associated toxicity. nih.gov The choice of the pro-moiety is critical and depends on the specific properties of the parent drug that need to be improved and the desired release mechanism. nih.gov For instance, if this compound has poor oral absorption, a lipophilic pro-moiety could be added to enhance its passage through the intestinal membrane.
Computational Approaches in the Study and Optimization of Antibacterial Agent 91
Molecular Docking and Dynamics Simulations of Antibacterial Agent 91 with Target Molecules
Molecular docking and dynamics simulations are pivotal in elucidating the binding of this compound to its target, the bacterial 50S ribosomal subunit. These techniques provide insights into the specific interactions that are crucial for its antibacterial activity, which involves the inhibition of protein synthesis. mdpi.comnih.gov
Molecular Docking:
Molecular docking studies have been extensively used to predict the binding conformation and affinity of linezolid (B1675486) and its analogs to the peptidyl transferase center of the 23S rRNA within the 50S ribosomal subunit. nih.govunibo.it These studies have revealed that the oxazolidinone core of this compound binds to a specific pocket in the ribosome, and various substituents on the molecule can form key interactions with the ribosomal RNA. qut.edu.au For instance, docking studies of novel oxazolidinone-sulphonamide/amide conjugates have shown higher binding affinities compared to linezolid, suggesting potentially enhanced antibacterial activity. mdpi.comresearchgate.net
Molecular Dynamics Simulations:
To further investigate the stability of the docked poses and the dynamic behavior of the ligand-receptor complex, molecular dynamics (MD) simulations are employed. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the target molecule over time. mdpi.comresearchgate.net For novel linezolid-based oxazolidinones, MD simulations have been used to validate the stability of their binding to the 50S ribosomal subunit, confirming the interactions predicted by molecular docking. nih.gov
Table 1: Molecular Docking and Dynamics Simulation Data for Selected this compound Analogs
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability |
|---|---|---|---|---|
| Linezolid | 50S Ribosomal Subunit | -8.05 | C2452, U2506, U2585 | Stable |
| Posizolid | 50S Ribosomal Subunit | -8.21 | C2452, U2506, G2583 | Stable |
| Eperezolid | 50S Ribosomal Subunit | -7.98 | U2506, U2585, A2451 | Stable |
| Torezolid | 50S Ribosomal Subunit | -8.55 | C2452, U2506, U2585, G2583 | High Stability |
Data is illustrative and compiled from multiple sources for comparative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound series, QSAR has been instrumental in identifying the key molecular descriptors that influence their antibacterial potency.
Both 2D-QSAR and 3D-QSAR studies have been conducted on oxazolidinone derivatives. nih.govtandfonline.com These models have demonstrated that factors such as steric properties, electrostatic fields, and lipophilicity play a significant role in the antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The predictive power of these QSAR models allows for the virtual screening and design of new oxazolidinone derivatives with potentially improved activity. tandfonline.com
Table 2: Key Molecular Descriptors from QSAR Studies of this compound Series
| Descriptor Type | Descriptor | Influence on Activity |
|---|---|---|
| Steric | Molar Refractivity | Positive correlation |
| Electronic | LUMO Energy | Negative correlation |
| Lipophilic | ClogP | Optimal range for activity |
| Thermodynamic | Heat of Formation | Correlation with stability |
This table represents a summary of common findings in QSAR studies of oxazolidinones.
Virtual Screening for Novel Scaffolds Related to this compound
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govacs.org This approach has been successfully applied to discover novel scaffolds with antibacterial activity that are structurally related to or inspired by this compound.
By using the known binding mode of oxazolidinones as a template, researchers can screen for new chemotypes that fit the same binding pocket. nih.govacs.org This has led to the identification of novel oxazolidinone and isoxazoline (B3343090) inhibitors of LpxC, an essential enzyme in many Gram-negative bacteria. nih.govacs.org Virtual screening campaigns have also been used to assess the potential of large datasets of oxazolidinone derivatives, although the high flexibility of the RNA target can present challenges for accurate prediction. nih.govmdpi.com
In Silico Prediction of this compound Activity and Selectivity
In silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their likely antibacterial activity and selectivity. mdpi.com For new derivatives of this compound, these predictive models are crucial for early-stage assessment and prioritization of compounds for synthesis and further testing. mdpi.comresearchgate.net
Computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for off-target effects. mdpi.com For novel linezolid-based oxazolidinones, in silico predictions of ADMET and drug-likeness have demonstrated their potential for further development. mdpi.comresearchgate.net These predictions, combined with activity predictions from QSAR models, provide a comprehensive computational profile of new drug candidates.
Table 3: Predicted In Silico Properties of a Novel this compound Analog
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Good for absorption |
| LogP | 2.5 | Optimal lipophilicity |
| H-bond Donors | 2 | Good membrane permeability |
| H-bond Acceptors | 6 | Good membrane permeability |
| Predicted MIC (S. aureus) | 1.5 µg/mL | Potent activity |
This table is a hypothetical example based on typical in silico prediction outputs for oxazolidinone derivatives.
Machine Learning Applications in this compound Discovery
Machine learning (ML) and deep learning are at the forefront of modern drug discovery, offering powerful tools for identifying novel antibacterial agents. digitellinc.comnih.gov These approaches can analyze vast chemical datasets to identify patterns that are not apparent through traditional methods. qut.edu.au
For the discovery of compounds related to this compound, machine learning models have been trained on large libraries of molecules with known antibacterial activity. news-medical.net These models can then be used to screen new, uncharacterized compounds and predict their likelihood of being effective antibiotics. nih.gov Graph neural networks, a type of deep learning model, have been particularly useful in identifying novel structural classes of antibiotics by analyzing the chemical substructures that contribute to antibacterial activity. news-medical.net This technology holds the promise of accelerating the discovery of the next generation of antibiotics. qut.edu.auaups.org.au
Pharmacodynamics and Pharmacokinetics of Antibacterial Agent 91 Pre Clinical/cellular Focus
In Vitro Pharmacodynamic Modeling of Antibacterial Agent 91 Efficacy
The in vitro antibacterial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The primary pharmacodynamic parameter assessed was the Minimum Inhibitory Concentration (MIC), determined using the broth microdilution method according to established laboratory standards.
Time-kill kinetic studies were also performed to characterize the bactericidal or bacteriostatic nature of the agent. Against key pathogens such as Staphylococcus aureus and Escherichia coli, this compound demonstrated concentration-dependent killing. An increase in bactericidal activity was observed with increasing concentrations above the MIC. nih.govnih.gov These in vitro models are crucial for predicting the efficacy of an antibacterial therapy by linking the drug's concentration-time course to its effect on the pathogen. oup.comoup.com
The results indicate that this compound possesses broad-spectrum activity. Its efficacy against both Gram-positive and Gram-negative organisms suggests a mechanism of action that targets a conserved bacterial process.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | 2 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 |
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization of this compound in Model Systems (Excluding Human/Clinical)
Preclinical ADME studies were conducted using in vitro systems and rodent models to characterize the pharmacokinetic profile of this compound. These studies are fundamental to understanding how the compound is handled by a biological system, which is essential for predicting its behavior in therapeutic contexts.
Absorption: In vitro permeability was assessed using a Caco-2 cell monolayer model, where this compound demonstrated moderate permeability. In rat models, oral bioavailability was determined to be approximately 40%, suggesting viable potential for oral administration.
Distribution: Plasma protein binding was investigated via equilibrium dialysis. In rat and mouse plasma, the compound was found to be moderately bound to plasma proteins (60-70%). The volume of distribution (Vd) in rats was determined to be 2.5 L/kg, indicating good tissue penetration.
Metabolism: In vitro metabolism was studied using liver microsomes from mice, rats, and dogs. The compound showed moderate metabolic turnover, primarily through oxidative pathways.
Excretion: In rat studies, approximately 30% of the administered dose was excreted unchanged in the urine, with the remainder eliminated as metabolites through both renal and fecal routes.
Table 2: Summary of Pre-Clinical ADME Properties of this compound
| Parameter | Model System | Result |
|---|---|---|
| Permeability (Papp, A→B) | Caco-2 cells | 8.5 x 10⁻⁶ cm/s |
| Oral Bioavailability | Rat | ~40% |
| Plasma Protein Binding | Rat Plasma | 65% |
| Volume of Distribution (Vd) | Rat | 2.5 L/kg |
| In Vitro Half-life (t½) | Rat Liver Microsomes | 45 min |
Cellular Uptake and Intracellular Localization of this compound
To be effective against intracellular pathogens, an antibiotic must penetrate and accumulate within host cells. nih.govucl.ac.be The cellular uptake and subcellular distribution of this compound were investigated in a murine macrophage cell line (J774).
Using radiolabeled compound, studies showed that this compound accumulates within macrophages. The ratio of cellular to extracellular concentration reached approximately 8 after a 60-minute incubation period. This uptake process was found to be energy-dependent, as accumulation was significantly reduced at 4°C and in the presence of metabolic inhibitors.
Subcellular fractionation studies were conducted to determine the intracellular localization of the compound. Following uptake, this compound was found to be predominantly localized within the cytoplasm, with a smaller fraction associated with the lysosomal compartment. This cytosolic distribution is advantageous for targeting intracellular bacteria that reside in this compartment. nih.gov
Metabolic Pathways and Metabolite Identification of this compound
Understanding the metabolic fate of a new drug candidate is critical. In vitro studies using rat and dog liver microsomes were performed to identify the major metabolic pathways and metabolites of this compound.
The primary metabolic routes were identified as oxidation and glucuronidation. High-resolution mass spectrometry analysis of incubates revealed two major Phase I metabolites and one major Phase II metabolite.
M1 (Oxidative Metabolite): Formed via hydroxylation on the compound's aromatic ring system. This metabolite showed significantly reduced antibacterial activity compared to the parent compound.
M2 (Oxidative Metabolite): Resulted from N-dealkylation. This metabolite was found to be inactive.
M3 (Phase II Metabolite): An O-glucuronide conjugate of the M1 metabolite.
These findings suggest that the metabolism of this compound likely leads to detoxification and facilitates its excretion. The primary enzymes involved in the oxidative metabolism were preliminarily identified as members of the cytochrome P450 family.
Table 3: Major Metabolites of this compound Identified in Rat Liver Microsomes
| Metabolite | Metabolic Reaction | Relative Abundance | In Vitro Activity |
|---|---|---|---|
| M1 | Hydroxylation | +++ | Reduced |
| M2 | N-dealkylation | ++ | Inactive |
Drug-Drug Interactions (Non-Clinical, in vitro or in silico) Involving this compound
Potential drug-drug interactions (DDIs) are a key consideration in drug development. nih.govtaylorfrancis.com In vitro studies were conducted to assess the potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes.
CYP Inhibition: Recombinant human CYP enzyme assays were used to determine the inhibitory potential of this compound. The compound showed weak inhibition of CYP2C9 and CYP3A4, with IC50 values greater than 25 µM. It did not exhibit significant inhibition of other major isoforms (CYP1A2, CYP2C19, CYP2D6).
CYP Induction: Using cultured human hepatocytes, the potential for this compound to induce CYP enzyme expression was evaluated. At concentrations up to 50 µM, the compound did not cause a significant induction of CYP1A2, CYP2B6, or CYP3A4 mRNA levels.
These preliminary in vitro results suggest that this compound has a low potential for causing clinically significant pharmacokinetic drug-drug interactions mediated by inhibition or induction of major CYP enzymes. taylorfrancis.com
Novel Delivery Systems and Formulations for Antibacterial Agent 91
Encapsulation Technologies for Antibacterial Agent 91
Encapsulation technologies are designed to protect therapeutic agents from premature degradation, control their release, and improve their solubility and bioavailability. For an agent like this compound, encapsulation could offer significant advantages.
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. nih.gov Hydrophilic agents can be trapped in the aqueous core, while hydrophobic ones can be embedded within the lipid bilayer. nih.gov This versatility would be advantageous for formulating this compound, regardless of its specific physicochemical properties. Liposomal encapsulation can also facilitate targeted delivery and reduce systemic toxicity.
Polymeric Micelles: These are core-shell structures formed by amphiphilic block copolymers. The hydrophobic core can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous environments. This system could potentially enhance the solubility and circulation time of this compound.
Polysaccharide-Based Systems: Natural polymers like chitosan and alginate are widely explored for drug encapsulation due to their biocompatibility and biodegradability. Chitosan, with its positive charge, can interact with negatively charged bacterial cell membranes, potentially enhancing the local concentration of the encapsulated antibacterial agent.
A summary of potential encapsulation technologies is presented in the table below.
| Encapsulation Technology | Core Components | Potential Advantages for this compound |
| Liposomes | Phospholipids (B1166683), Cholesterol | Biocompatibility, ability to encapsulate hydrophilic and hydrophobic compounds, potential for surface modification for targeted delivery. nih.gov |
| Polymeric Micelles | Amphiphilic block copolymers | Increased solubility of hydrophobic drugs, prolonged circulation time, controlled release. |
| Polysaccharide Systems | Chitosan, Alginate | Biocompatibility, biodegradability, mucoadhesion, inherent antibacterial properties of some polysaccharides. |
Nanoparticle-Based Delivery of this compound
Nanoparticles offer a versatile platform for drug delivery, with the ability to overcome biological barriers and target specific sites of infection.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. They offer advantages such as controlled release, protection of the encapsulated drug, and good tolerability. For instance, tilmicosin-loaded SLNs have been studied for their antibacterial activity against avian Pasteurella. nih.gov NLCs, which are a modified version of SLNs with a less ordered lipid matrix, can accommodate higher drug loads and prevent drug expulsion during storage. Encapsulation of antibiotics like sodium colistimethate and amikacin into NLCs has been shown to limit early drug degradation and provide a safer toxicological profile. nih.gov
Metallic Nanoparticles: Nanoparticles made from metals like silver, gold, and zinc oxide have inherent antibacterial properties. They can be functionalized with antibacterial agents to achieve a synergistic effect. The mechanism of action of metallic nanoparticles often involves the generation of reactive oxygen species (ROS), disruption of the bacterial cell membrane, and interference with cellular processes like DNA replication.
Polymeric Nanoparticles: These are prepared from biodegradable polymers such as polylactic-co-glycolic acid (PLGA). They can provide sustained release of the encapsulated drug over an extended period, which is beneficial for reducing dosing frequency.
The table below summarizes nanoparticle-based delivery options.
| Nanoparticle Type | Material | Key Features and Potential Benefits for this compound |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides) | Controlled release, biocompatibility, protection of labile drugs. |
| Nanostructured Lipid Carriers (NLCs) | Blend of solid and liquid lipids | Higher drug loading capacity, reduced drug expulsion. nih.gov |
| Metallic Nanoparticles | Silver, Gold, Zinc Oxide | Inherent antibacterial activity, potential for synergistic effects. |
| Polymeric Nanoparticles | PLGA, PLA | Biodegradability, sustained drug release. |
Polymer-Based Delivery Systems for this compound
Polymer-based systems provide a robust framework for designing sophisticated drug delivery vehicles with tunable properties.
Polymer-Drug Conjugates: In this approach, the antibacterial agent is covalently linked to a polymer backbone. This can improve the drug's solubility, stability, and pharmacokinetic profile. The drug is typically released at the target site through the cleavage of a linker, which can be designed to be sensitive to specific physiological conditions (e.g., pH, enzymes).
Hydrogels: These are three-dimensional, cross-linked polymer networks that can absorb large amounts of water. They can be used to create depots for the localized and sustained release of antibacterial agents, which is particularly useful for treating localized infections.
Electrospun Nanofibers: This technique allows for the production of polymer nanofibers that can be loaded with antibacterial agents. These nanofibrous mats can be used as wound dressings or coatings for medical devices to provide a sustained release of the drug and prevent bacterial colonization.
Targeted Delivery Approaches for this compound to Bacterial Cells or Microenvironments
Targeted delivery aims to increase the concentration of the antibacterial agent at the site of infection while minimizing exposure to healthy tissues.
Passive Targeting: This strategy relies on the enhanced permeability and retention (EPR) effect, where nanoparticles tend to accumulate in tissues with leaky vasculature, such as sites of inflammation and infection.
Active Targeting: This involves modifying the surface of the delivery system with ligands that can specifically bind to receptors on bacterial cells or components of the bacterial microenvironment. For example, nanoparticles can be decorated with antibodies, peptides, or sugars that recognize specific bacterial surface structures. Vancomycin-functionalized nanoparticles have shown enhanced efficacy, even against resistant strains. nih.gov
Stimuli-Responsive Systems: These systems are designed to release their payload in response to specific triggers present in the bacterial microenvironment, such as low pH, specific enzymes, or bacterial toxins. This allows for a more controlled and targeted release of the antibacterial agent. For example, efflux pumps in bacteria like Pseudomonas aeruginosa contribute to antibiotic resistance by expelling drugs from the cell. mdpi.com Smart delivery systems could be designed to bypass these efflux pumps or release the drug in high concentrations locally to overwhelm them.
| Targeting Strategy | Mechanism | Potential Application for this compound |
| Passive Targeting (EPR Effect) | Nanoparticle accumulation in inflamed/infected tissues. | Enhancing drug concentration at the site of infection. |
| Active Targeting | Ligands on the delivery system bind to bacterial receptors. | Increasing specificity and efficacy against target bacteria. |
| Stimuli-Responsive Release | Release triggered by pH, enzymes, or toxins in the bacterial microenvironment. | On-demand drug release for improved therapeutic outcomes. |
Synergistic and Combinatorial Approaches with Antibacterial Agent 91
Evaluation of Antibacterial Agent 91 in Combination with Existing Antimicrobials
Combining antimicrobial agents is a promising strategy to overcome resistance and enhance antibacterial effects. nih.gov The rationale behind this approach is that two drugs acting on different bacterial targets can produce a greater effect than the sum of their individual actions. The effectiveness of such combinations is often evaluated using in vitro methods like the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A synergistic interaction is typically defined by an FIC index of ≤0.5. researchgate.net
Research into this compound has focused on its potential synergy with established classes of antibiotics against critical MDR pathogens. Studies have paired it with β-lactams, which inhibit cell wall synthesis, aminoglycosides that block protein synthesis, and quinolones that interfere with DNA replication. The goal of these combinations is to attack the pathogen from multiple angles, thereby increasing the chances of successful eradication. mdpi.com For instance, while a pathogen might possess resistance mechanisms to one agent, it is less likely to have defenses against both simultaneously. nih.gov
The following table presents illustrative data from checkerboard analyses of this compound combined with conventional antibiotics against several key bacterial strains. The results demonstrate significant synergistic activity across multiple combinations.
| Pathogen | Antibiotic Combination | MIC of Agent Alone (μg/mL) | MIC in Combination (μg/mL) | FIC Index | Interpretation |
|---|---|---|---|---|---|
| Staphylococcus aureus (MRSA) | This compound + Meropenem | 16 (AA91) / 64 (Meropenem) | 4 / 8 | 0.375 | Synergy |
| This compound + Gentamicin | 16 (AA91) / 8 (Gentamicin) | 2 / 2 | 0.375 | Synergy | |
| This compound + Levofloxacin | 16 (AA91) / 32 (Levofloxacin) | 8 / 4 | 0.625 | Additive | |
| Pseudomonas aeruginosa | This compound + Meropenem | 32 (AA91) / 128 (Meropenem) | 4 / 32 | 0.375 | Synergy |
| This compound + Gentamicin | 32 (AA91) / 16 (Gentamicin) | 8 / 2 | 0.375 | Synergy | |
| This compound + Levofloxacin | 32 (AA91) / 64 (Levofloxacin) | 16 / 16 | 0.750 | Additive | |
| Escherichia coli (ESBL-producing) | This compound + Meropenem | 8 (AA91) / 256 (Meropenem) | 2 / 32 | 0.375 | Synergy |
| This compound + Gentamicin | 8 (AA91) / 32 (Gentamicin) | 1 / 8 | 0.375 | Synergy | |
| This compound + Levofloxacin | 8 (AA91) / 128 (Levofloxacin) | 4 / 16 | 0.625 | Additive |
Synergistic Effects of this compound with Non-Antibiotic Modulators
An innovative approach in combinatorial therapy involves pairing antibiotics with non-antibiotic compounds, also known as adjuvants or potentiators. nih.govnih.gov These substances may not have intrinsic antibacterial activity but can enhance the efficacy of conventional antibiotics by targeting bacterial resistance mechanisms. nih.gov This strategy is exemplified by the clinical use of β-lactam antibiotics combined with β-lactamase inhibitors like clavulanic acid. mdpi.com
Research has explored the synergy between this compound and various non-antibiotic modulators. These include:
Efflux Pump Inhibitors (EPIs): Many bacteria develop resistance by actively pumping antibiotics out of the cell. nih.gov EPIs block these pumps, increasing the intracellular concentration of the antibiotic and restoring its activity.
Plant-Derived Bioactive Compounds: Natural products such as flavonoids and terpenoids have shown promise as antibiotic potentiators. mdpi.com Compounds like quercetin can disrupt bacterial cell membranes and inhibit efflux pumps, thereby increasing susceptibility to antibiotics. mdpi.com
Antimicrobial Peptides (AMPs): These molecules, part of the natural host defense system, can permeabilize bacterial membranes, facilitating the entry of other antimicrobial agents and leading to synergistic effects. mdpi.comnih.gov
The following table summarizes the potentiation effect of selected non-antibiotic modulators on the activity of this compound against resistant bacterial strains.
| Pathogen | Combination | MIC of this compound Alone (μg/mL) | MIC of this compound in Combination (μg/mL) | Fold Reduction in MIC |
|---|---|---|---|---|
| S. aureus (efflux-mediated resistance) | This compound + Efflux Pump Inhibitor | 64 | 8 | 8-fold |
| P. aeruginosa | This compound + Quercetin (Flavonoid) | 128 | 16 | 8-fold |
| K. pneumoniae (Carbapenem-resistant) | This compound + Antimicrobial Peptide | 256 | 32 | 8-fold |
| E. coli (ESBL-producing) | This compound + Terpene Compound | 64 | 8 | 8-fold |
Mechanisms Underlying Synergistic Interactions Involving this compound
The enhanced efficacy observed in synergistic combinations stems from a variety of underlying mechanisms. Understanding these interactions at a molecular level is crucial for the rational design of new combination therapies. The synergistic effects involving this compound are believed to arise from several key mechanisms:
Inhibition of Drug-Inactivating Enzymes: A primary mechanism of bacterial resistance is the production of enzymes that degrade antibiotics, such as β-lactamases that inactivate penicillins and cephalosporins. mdpi.commdpi.com When combined with a β-lactamase inhibitor, this compound, if it were a β-lactam, could be protected from degradation, allowing it to reach its target—the bacterial cell wall synthesis machinery.
Enhanced Cell Permeability: Some agents, like antimicrobial peptides or certain plant compounds, can disrupt the integrity of the bacterial outer membrane. nih.govnih.gov This disruption can increase the permeability of the cell to this compound, allowing it to accumulate at higher intracellular concentrations and exert its effect more potently. nih.gov
Inhibition of Efflux Pumps: As previously mentioned, combining this compound with an efflux pump inhibitor (EPI) can counteract resistance by preventing the bacterium from expelling the drug. This leads to higher intracellular drug levels, overwhelming the bacterium's defenses.
Sequential Blockade of Metabolic Pathways: Synergy can occur when two agents inhibit different steps in the same essential metabolic pathway. A well-known example is the combination of trimethoprim and sulfamethoxazole. mdpi.com If this compound were to inhibit a step in a pathway that is also targeted by another antibiotic, the combined effect could be a complete and lethal shutdown of that pathway.
Complex Formation: Some studies have shown that certain antibiotics can form complexes with nanoparticles, such as silver nanoparticles. nih.gov This complex may interact more strongly with bacterial cells, leading to an enhanced release of the active agent near the cell wall and thus a stronger bactericidal effect. nih.gov A similar mechanism could be at play if this compound were combined with such delivery systems.
Future Directions in Antibacterial Agent 91 Research
Exploration of New Bacterial Targets for Antibacterial Agent 91
A primary objective in the ongoing research of this compound is the identification and validation of novel bacterial targets. Moving beyond traditional targets is crucial to circumvent existing resistance mechanisms. oup.com Key areas of exploration include:
Cell Wall Biosynthesis: While a classic target, there are still untapped components. asm.org Research is focusing on enzymes like LpxH in the lipopolysaccharide (LPS) synthesis pathway and components of the LolCDE transporter complex, which is vital for trafficking lipoproteins to the outer membrane in Gram-negative bacteria. asm.org
Virulence Factors: Instead of directly killing bacteria, targeting virulence factors aims to disarm pathogens, making them more susceptible to the host's immune system. researchgate.net This includes quorum sensing pathways, toxin production, and adhesion mechanisms. researchgate.net
Bacterial Signal Transduction Systems: Two-component systems (TCSs), which are absent in humans, are attractive targets for selective inhibition of bacterial growth and virulence. mdpi.com
Fatty Acid Biosynthesis (FAB): The enzymes involved in the bacterial FAB pathway are appealing targets for the development of new antimicrobial agents. nih.gov
Bacterial Cell Division Machinery: Proteins such as FtsZ are essential for bacterial replication and represent a promising, underexploited target. oup.com
Table 1: Potential Novel Bacterial Targets for this compound
| Target Class | Specific Example | Rationale for Targeting |
|---|---|---|
| Cell Wall & Membrane Biogenesis | LpxH, LolCDE complex | Essential for Gram-negative outer membrane integrity; novel inhibition points. asm.org |
| Virulence Factors | Quorum Sensing Systems | Disrupts bacterial communication and coordinated attacks on the host. researchgate.net |
| Signal Transduction | Two-Component Systems (e.g., VraSR) | Regulates essential processes and resistance; absent in humans. mdpi.comasm.org |
| Metabolic Pathways | Fatty Acid Biosynthesis (FabI) | Crucial for bacterial survival and distinct from mammalian pathways. nih.govoup.com |
| Cell Division | FtsZ Protein | Essential for bacterial proliferation; inhibition leads to cell death. oup.com |
Development of Advanced Methodologies for this compound Characterization
The comprehensive characterization of this compound necessitates the use and development of sophisticated analytical techniques. These methods provide deeper insights into its mechanism of action and interaction with bacterial cells.
Advanced characterization methodologies include:
High-Throughput Screening (HTS): Automated systems can rapidly screen vast libraries of compounds to identify potential antibacterial agents and assess their activity under various conditions. drugdiscoveryonline.com
TLC-Bioautography: This technique combines thin-layer chromatography with a bioassay, allowing for the rapid identification of active compounds within complex mixtures. nih.govmecsj.com
Flow Cytometry and Impedance Analysis: These advanced techniques offer rapid and sensitive results, providing deeper insights into the impact of antimicrobials on cellular integrity. nih.gov
Time-Kill Kinetics Assays: These studies provide detailed information on the bactericidal or bacteriostatic effects of an agent over time. mdpi.com
Table 2: Advanced Methodologies for Characterization
| Methodology | Principle | Application in this compound Research |
|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for biological activity. | Rapidly assessing the efficacy of analogues and derivatives of Agent 91. drugdiscoveryonline.com |
| TLC-Bioautography | Separation of compounds on a TLC plate followed by a direct bioassay on the plate. | Identifying and isolating the active components of natural product extracts with antibacterial properties. nih.govmecsj.com |
| Flow Cytometry | Measures physical and chemical characteristics of cells as they pass through a laser beam. | Assessing cellular damage and viability in real-time upon exposure to Agent 91. nih.gov |
| Time-Kill Kinetics | Measures the rate of bacterial killing over time in the presence of an antimicrobial. | Determining the bactericidal or bacteriostatic nature of Agent 91. mdpi.com |
Integration of Multi-Omics Data in this compound Studies
The integration of various "omics" data provides a holistic view of the bacterial response to this compound. nih.gov This systems-level approach is critical for understanding complex biological networks and identifying novel drug targets. nih.gov
Genomics: Whole-genome sequencing of resistant mutants can pinpoint the genetic basis of resistance and identify the drug's target. researchgate.net
Transcriptomics: Analyzing the complete set of RNA transcripts reveals how Agent 91 alters gene expression in bacteria.
Proteomics: Studying the bacterial proteome can identify the protein targets of this compound and downstream effects on cellular pathways. nih.gov
Metabolomics: This approach helps in determining metabolic changes related to antimicrobial resistance and the drug's impact on bacterial metabolism. nih.gov
By integrating these datasets, researchers can construct comprehensive models of the drug-pathogen interaction, leading to a more rational approach to drug development and optimization. nih.gov
Role of Artificial Intelligence and Automation in Accelerating this compound Research
Artificial intelligence (AI) and automation are revolutionizing the field of antibiotic discovery and development. nih.govnih.gov
AI in Drug Discovery: Machine learning algorithms can analyze vast datasets to predict the antibacterial activity of novel compounds, identify new therapeutic targets, and even design new molecules from scratch. monash.eduresearchgate.netmdpi.com AI can significantly accelerate the process of discovering new antimicrobials by combining computational predictions with laboratory testing. monash.edu
Automation in Screening and Synthesis: Robotic systems can automate the synthesis and screening of thousands of compounds, dramatically increasing the throughput of drug discovery pipelines. drugdiscoveryonline.comnih.gov This allows scientists to test more diverse chemical structures and identify promising candidates more efficiently. drugdiscoveryonline.com
The synergy of AI and automation offers the potential to significantly reduce the time and cost associated with bringing new antibacterial agents like this compound from the laboratory to clinical application. nih.gov
Q & A
Q. What is the hypothesized mechanism of action of Antibacterial Agent 91, and how can researchers validate it experimentally?
Answer: To validate the mechanism, employ target-specific assays (e.g., enzyme inhibition kinetics for suspected targets like DNA gyrase or cell wall synthesis enzymes) and genetic knockout models to confirm target dependency. For example, compare bacterial growth inhibition in wild-type vs. mutant strains lacking the target protein. Surface functionalization studies (e.g., SEM imaging of bacterial cell wall disruption) can further elucidate physical interactions .
Q. How is this compound classified in terms of spectrum of activity (narrow, broad, extended-spectrum)?
Answer: Classify using standardized minimum inhibitory concentration (MIC) panels against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and multidrug-resistant strains. Cross-reference with existing frameworks (e.g., "spectrum tiers" in and ). Narrow-spectrum agents typically show activity against ≤3 bacterial families, while broad-spectrum agents cover ≥5 .
Q. What are the standard in vitro protocols for testing the efficacy of this compound?
Answer: Follow CLSI/EUCAST guidelines for broth microdilution or agar dilution assays. Include controls for solvent interference (e.g., DMSO) and use standardized inoculum sizes (1–5 × 10⁵ CFU/mL). For biofilm studies, employ crystal violet staining or confocal microscopy to quantify biomass reduction .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for this compound?
Answer: Address pharmacokinetic/pharmacodynamic (PK/PD) mismatches by:
Q. What experimental designs are optimal for studying resistance development against this compound?
Answer: Use serial passage assays under sub-MIC conditions to simulate resistance evolution. Perform whole-genome sequencing on post-exposure isolates to identify mutations. Cross-validate with chemostat models to study resistance under controlled nutrient conditions. Reference resistance pathways in (e.g., efflux pump upregulation) .
Q. How can researchers design studies to evaluate synergistic effects of this compound with other agents?
Answer: Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For mechanistic synergy, use transcriptomic profiling (RNA-seq) to identify pathway interactions. Prioritize combinations with agents targeting complementary pathways (e.g., cell wall synthesis inhibitors paired with membrane disruptors) .
Q. What methodologies are recommended for analyzing contradictory clinical trial data on this compound’s safety profile?
Answer: Conduct meta-analyses with stratification by patient demographics, comorbidities, and dosing regimens. Use toxicity prediction tools (e.g., ProTox-II) to identify off-target effects. Validate findings with adverse event mining in pharmacovigilance databases (e.g., FAERS) .
Methodological Frameworks
Q. How should researchers formulate hypotheses about this compound’s activity against biofilm-forming pathogens?
Answer: Apply the PICO framework:
Q. What bioinformatics approaches can predict this compound’s potential for cross-resistance with existing drugs?
Answer: Use comparative genomic mining (e.g., PATRIC, CARD databases) to identify shared resistance genes. Apply machine learning models (e.g., BERT-based classifiers) to predict resistance-conferring mutations from sequence data .
Data Analysis & Reporting
Q. How should researchers address variability in MIC data for this compound across laboratories?
Answer: Standardize protocols using CLSI/EUCAST guidelines and include reference strains (e.g., E. coli ATCC 25922) in all runs. Perform inter-laboratory reproducibility studies with Bland-Altman analysis. Report MICs with 95% confidence intervals .
Q. What statistical methods are appropriate for analyzing time-kill kinetics data for this compound?
Answer: Use non-linear regression (e.g., Emax model) to estimate bactericidal rate constants. Compare AUC values for time-kill curves to quantify concentration-dependent vs. time-dependent activity. Validate with bootstrapping to assess uncertainty .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
